molecular formula C14H12N4O2S B2727112 N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207035-02-6

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2727112
CAS No.: 1207035-02-6
M. Wt: 300.34
InChI Key: GULPWPVZYNMDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that combines a quinoline moiety with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the formation of the quinoline and thiadiazole rings followed by their coupling. One common method includes the reaction of 6-methoxyquinoline-8-amine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under appropriate conditions to form the desired amide linkage. The reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact. Microwave-assisted synthesis and solvent-free conditions are also explored to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated quinoline derivatives.

Scientific Research Applications

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both quinoline and thiadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with multiple molecular targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-8-13(21-18-17-8)14(19)16-11-7-10(20-2)6-9-4-3-5-15-12(9)11/h3-7H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULPWPVZYNMDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.